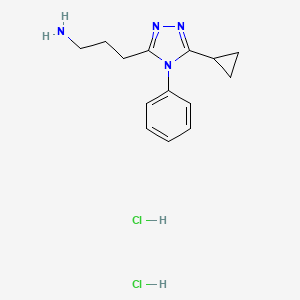

3-(5-环丙基-4-苯基-4H-1,2,4-三唑-3-基)丙胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

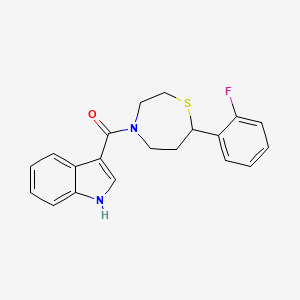

This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms . It has a molecular weight of 185.23 and is typically in the form of a powder .

Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . These methods often involve the use of starting materials such as succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The InChI code for the compound is 1S/C11H11N3/c1-2-4-10(5-3-1)14-8-12-13-11(14)9-6-7-9/h1-5,8-9H,6-7H2 . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it’s worth noting that 1,2,4-triazole derivatives are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Physical And Chemical Properties Analysis

The compound is a powder stored at room temperature . It has a molecular weight of 185.23 .科学研究应用

合成方法和化学性质

- 环加成反应中的区域选择性:研究表明,由钌配合物催化的烷基叠氮化物与不对称内部炔烃之间的环加成反应可以产生具有显着区域选择性的 1,2,3-三唑。这一过程对于合成各种三唑衍生物(包括与指定化合物在结构上相关的衍生物)至关重要,从而能够探索它们的化学和生物学特性 (Majireck & Weinreb, 2006)。

抗菌和细胞毒活性

抗菌和细胞毒性衍生物:已经合成并评估了与目标化合物具有结构基序的 1H-苯并咪唑的新型氮杂环丁烷-2-酮衍生物的抗菌和细胞毒性活性。这些衍生物在开发新的治疗剂方面显示出巨大的潜力 (Noolvi 等人,2014 年)。

合成和抗菌活性:已经探索了新型 1,2,4-三唑衍生物的合成,其中一些对各种微生物表现出良好或中等的抗菌活性。这突出了三唑衍生物在对抗微生物感染中的潜力 (Bektaş 等人,2007 年)。

抗真菌活性

- 合成和抗真菌活性:对 N-取代[2-(2,4-二氯苯基)-3-(1,2,4-三唑-1-基)]丙胺和相关酰胺的研究已经确定了具有显着抗真菌活性的化合物。这些发现对于开发新的抗真菌剂至关重要,证明了三唑核心在这些应用中的重要性 (Arnoldi 等人,2007 年)。

安全和危害

未来方向

作用机制

Target of Action

Compounds with a similar 1,2,4-triazole scaffold have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions .

Mode of Action

It’s known that the 1,2,4-triazole core, which is part of this compound, can form specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.

Biochemical Pathways

Given the broad range of pharmacological activities associated with similar 1,2,4-triazole compounds , it can be inferred that multiple biochemical pathways could potentially be affected. These might include pathways related to cell proliferation (in the case of anticancer activity), microbial growth (for antimicrobial activity), pain and inflammation signaling (for analgesic and anti-inflammatory activity), and more.

Pharmacokinetics

The 1,2,4-triazole core is known to improve the pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound may have favorable ADME properties, contributing to its bioavailability.

Result of Action

Given the pharmacological activities associated with similar 1,2,4-triazole compounds , the compound could potentially have effects such as inhibiting cell proliferation (in the case of anticancer activity), inhibiting microbial growth (for antimicrobial activity), reducing pain and inflammation (for analgesic and anti-inflammatory activity), and more.

属性

IUPAC Name |

3-(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4.2ClH/c15-10-4-7-13-16-17-14(11-8-9-11)18(13)12-5-2-1-3-6-12;;/h1-3,5-6,11H,4,7-10,15H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJODOIHEPJRGKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(N2C3=CC=CC=C3)CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

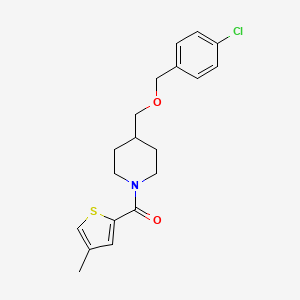

![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide](/img/structure/B2933837.png)

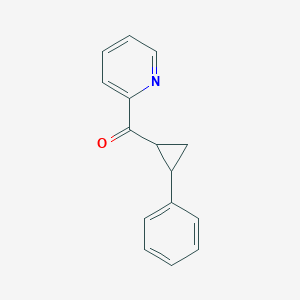

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]acetamide](/img/structure/B2933839.png)

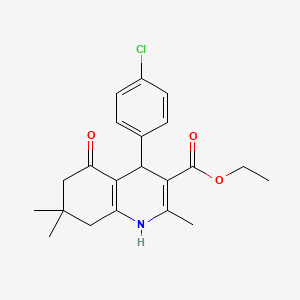

![N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2933840.png)

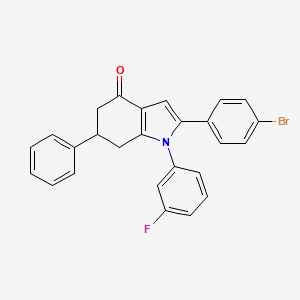

![N-(4-acetamidophenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2933841.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2933846.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2933847.png)

![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2933851.png)